![molecular formula C24H16ClF6N5OS B3009266 2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-2-yl}-N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)acetamide CAS No. 337920-23-7](/img/structure/B3009266.png)

2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-2-yl}-N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

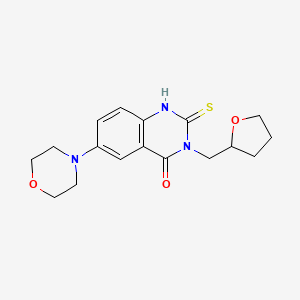

This compound is a complex organic molecule that contains several functional groups and rings. It includes a pyridine ring, an indole ring, and a phenyl ring, all of which are common structures in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

The synthesis of this compound could involve several steps, starting with the preparation of the pyridine and indole rings. The trifluoromethyl groups could be introduced using a suitable fluorinating agent . The final steps would likely involve the formation of the carbamothioylamino group and the attachment of this to the acetamide .Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyridine and indole rings provide a planar, aromatic structure, while the trifluoromethyl groups add electron-withdrawing character, which can influence the reactivity of the molecule .Chemical Reactions Analysis

This compound, due to its complex structure, could participate in a variety of chemical reactions. The presence of the pyridine and indole rings means it could undergo electrophilic aromatic substitution reactions. The carbamothioylamino group could also participate in reactions with nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups could increase its lipophilicity, while the pyridine and indole rings could contribute to its aromaticity .Aplicaciones Científicas De Investigación

Antitumor Activities

- Novel imidazole acyl urea derivatives, including intermediates similar to the chemical structure of interest, have demonstrated significant antitumor activities. Specifically, compounds similar to the target molecule have shown inhibitory activities comparable to Sorafenib in human gastric carcinoma cell lines (Y. Zhu, 2015).

Antiallergic Properties

- A series of compounds, including N-(pyridin-4-yl)-(indol-3-yl)acetamides, have been developed as antiallergic agents. These compounds have exhibited significant potency in inhibiting histamine release and other allergic responses (Cecilia Menciu et al., 1999).

Synthesis and Reactions

- Research has focused on the synthesis and reactions of various fluorine-containing heterocycles, including those with structural similarities to the compound of interest. These studies contribute to the development of new synthetic methods and potential applications in medicinal chemistry (M. Abdel-Monem et al., 2001).

Crystal Structures

- Studies on the crystal structures of related N-substituted acetamides have provided insights into the molecular arrangements and potential interactions of these compounds, which is valuable for understanding their biological activities (N. Boechat et al., 2011).

Antimicrobial Activity

- Some novel heterocyclic compounds with a sulfamido moiety, structurally similar to the target compound, have been synthesized and evaluated for their antibacterial and antifungal activities (R. Nunna et al., 2014).

Sigma-1 Receptor Modulation

- Research into the synthesis of fluorinated derivatives of sigma-1 receptor modulators has implications for the development of new therapeutic agents, with compounds structurally related to the target molecule showing potential (J. Kuznecovs et al., 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[[2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-2-yl]acetyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClF6N5OS/c25-18-10-15(24(29,30)31)12-32-21(18)36-17(8-13-4-1-2-7-19(13)36)11-20(37)34-35-22(38)33-16-6-3-5-14(9-16)23(26,27)28/h1-10,12H,11H2,(H,34,37)(H2,33,35,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETGEGHZLBQRQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2C3=C(C=C(C=N3)C(F)(F)F)Cl)CC(=O)NNC(=S)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClF6N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B3009183.png)

![N-{2-[(propan-2-yl)amino]ethyl}acetamide](/img/structure/B3009184.png)

![5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide](/img/structure/B3009188.png)

![4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3009191.png)

![5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009192.png)

![2-[6-(2-Ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3009194.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B3009195.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B3009196.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3009202.png)

![4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3009203.png)

![2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol](/img/structure/B3009206.png)